molecular formula C15H18N2O2 B7500651 N-(2-hydroxyethyl)-N,2,6-trimethylquinoline-4-carboxamide

N-(2-hydroxyethyl)-N,2,6-trimethylquinoline-4-carboxamide

Cat. No. B7500651
M. Wt: 258.32 g/mol
InChI Key: DOQWQQQFQWIETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-N,2,6-trimethylquinoline-4-carboxamide, commonly known as EHT 1864, is a synthetic small molecule that is widely used in scientific research. It is a potent inhibitor of Rho family GTPases, which play a crucial role in cell signaling and cytoskeletal dynamics. EHT 1864 has been found to have numerous applications in various fields of research, including cancer biology, neurobiology, and cardiovascular research.

Scientific Research Applications

EHT 1864 has been found to have numerous applications in scientific research. It is a potent inhibitor of Rho family GTPases, which play a crucial role in cell signaling and cytoskeletal dynamics. Rho GTPases are involved in a wide range of cellular processes, including cell migration, cell division, and cell survival. EHT 1864 has been found to inhibit the activity of Rho GTPases, leading to a decrease in cell migration and proliferation. This makes it a valuable tool for studying the role of Rho GTPases in various cellular processes.
In cancer biology, EHT 1864 has been found to inhibit the migration and invasion of cancer cells. This makes it a potential therapeutic agent for the treatment of cancer. In neurobiology, EHT 1864 has been found to inhibit the growth of axons and dendrites, making it a valuable tool for studying the development of the nervous system. In cardiovascular research, EHT 1864 has been found to inhibit the contraction of smooth muscle cells, making it a potential therapeutic agent for the treatment of cardiovascular diseases.

Mechanism of Action

EHT 1864 works by inhibiting the activity of Rho family GTPases. Rho GTPases are involved in a wide range of cellular processes, including cell migration, cell division, and cell survival. They are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). EHT 1864 works by inhibiting the activity of GEFs, leading to a decrease in the activation of Rho GTPases. This leads to a decrease in cell migration and proliferation.
Biochemical and Physiological Effects:
EHT 1864 has been found to have numerous biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, inhibit the growth of axons and dendrites, and inhibit the contraction of smooth muscle cells. It has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

EHT 1864 has several advantages for lab experiments. It is a potent inhibitor of Rho family GTPases and has been found to have numerous applications in scientific research. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use. It has been found to have low solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of EHT 1864 in scientific research. One potential direction is the development of more potent and selective inhibitors of Rho family GTPases. Another potential direction is the use of EHT 1864 in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, EHT 1864 could be used to study the role of Rho GTPases in other cellular processes, such as cell adhesion and apoptosis. Overall, EHT 1864 has numerous applications in scientific research and has the potential to be a valuable tool for studying the role of Rho family GTPases in various cellular processes.

Synthesis Methods

The synthesis of EHT 1864 involves a series of chemical reactions that lead to the formation of the final product. The starting materials for the synthesis are 2-methylquinoline and 2-chloroacetyl chloride. The reaction between these two compounds leads to the formation of 2-chloro-N-2-methylquinolin-4-ylacetamide. This intermediate is then reacted with 2,6-dimethylphenol in the presence of a base to form the final product, EHT 1864.

properties

IUPAC Name

N-(2-hydroxyethyl)-N,2,6-trimethylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-4-5-14-12(8-10)13(9-11(2)16-14)15(19)17(3)6-7-18/h4-5,8-9,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQWQQQFQWIETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N,2,6-trimethylquinoline-4-carboxamide

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